Cas no 89289-93-0 (ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate)
![ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate structure](https://de.kuujia.com/scimg/cas/89289-93-0x500.png)
89289-93-0 structure
Produktname:ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
- ethyl 4-(2-difluoromethoxyphenyl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate
- Furo(3,4-b)pyridine-3-carboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester
- IOS-2456
- CHEMBL2151429
- RS 71684
- (+/-)-CGP 28392
- Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester
- IOS 2456
- CBPBJKQTVKFOOQ-UHFFFAOYSA-N
- RS-71684
- Furo-(3,4-b)pyridine-3-carboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester
- CGP 28392
- Q27116172
- 89289-93-0
- Furo[3,4-b]pyridine-3-carboxylic acid, 4-[2-(difluoromethoxy)phenyl]-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester
- UNII-7QHR316FGA
- 7QHR316FGA
- DTXSID001008744
- CGP-28392, (+/-)-
- ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate
- 2-methyl-3-methoxycarbonyl-4-(2'-difluoromethoxyphenyl)-5-oxo-1,4,5,7-tetrahydrofuro(3,4-b)pyridine
- CIBA-28392
- BRN 4273004
- CGP-28392
- CHEBI:34600
- CGP 28 392
- Ciba 28392
- CGP 28-392
- AKOS040746688
- SCHEMBL9178940
- 4-[2-(difluoromethoxy)phenyl]-1,4,5,7-tetrahydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid ethylester
-
- Inchi: InChI=1S/C18H17F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,14,18,21H,3,8H2,1-2H3
- InChI-Schlüssel: CBPBJKQTVKFOOQ-UHFFFAOYSA-N
- Lächelt: CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(F)F)C(=O)OC2)C
Berechnete Eigenschaften
- Genaue Masse: 365.107
- Monoisotopenmasse: 365.107
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 6
- Komplexität: 658
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 73.9Ų
Experimentelle Eigenschaften
- Dichte: 1.37
- Siedepunkt: 513.6°C at 760 mmHg
- Flammpunkt: 264.4°C
- Brechungsindex: 1.563
ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate Verwandte Literatur
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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